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Furazan vs. Furoxan: A Comparative Analysis
for Energetic Materials
A deep dive into the performance, stability, and sensitivity of furazan and furoxan-based

energetic materials, supported by experimental data and detailed methodologies.

In the quest for advanced high-energy-density materials (HEDMs), furazan (1,2,5-oxadiazole)

and its N-oxide derivative, furoxan (1,2,5-oxadiazole-2-oxide), have emerged as crucial

building blocks. Their rigid, nitrogen-rich heterocyclic structures contribute favorably to key

energetic properties such as high density and positive heats of formation. This guide provides a

comprehensive comparative analysis of furazan- and furoxan-based energetic materials,

offering researchers and scientists a detailed overview of their performance characteristics,

supported by experimental data.

The primary distinction between these two classes of compounds lies in the presence of an N-

oxide group in the furoxan ring. This structural modification significantly influences the

energetic properties, leading to a general trade-off between performance and sensitivity.

Furoxan derivatives often exhibit higher densities and superior detonation performance

compared to their furazan counterparts. However, this enhancement in energy output typically

comes at the cost of reduced thermal stability and increased sensitivity to external stimuli like

impact and friction.
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At a Glance: Key Performance Indicators
The following tables summarize the key quantitative data for a selection of representative

furazan and furoxan-based energetic materials, providing a clear comparison of their

performance metrics.

Table 1: Comparison of Physicochemical and Detonation Properties
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Compound Structure
Density
(g/cm³)

Heat of
Formation
(kJ/mol)

Detonation
Velocity
(km/s)

Detonation
Pressure
(GPa)

Furazan

Derivatives

3,3'-Diamino-

4,4'-

azoxyfurazan

(DAAF)

[Chemical

Structure of

DAAF]

1.747 +106 kcal/mol 7.88 29.9

4,4'-Dinitro-

3,3'-

azoxyfurazan

(DNAF)

[Chemical

Structure of

DNAF]

1.96 - - -

3,4-Bis(4-

nitrofurazan-

3-yl)furoxan

(DNTF)¹

[Chemical

Structure of

DNTF]

1.937 +657 9.25 41.1

Furoxan

Derivatives

3,3'-

Dinitroamino-

4,4'-

azoxyfurazan

[Chemical

Structure of a

dinitroamino

azoxyfurazan

derivative]

1.96 -
>9.0

(calculated)

>38.0

(calculated)

4,4'-Dinitro-

3,3'-bifuroxan

[Chemical

Structure of

4,4'-Dinitro-

3,3'-

bifuroxan]

- -
9.75

(calculated)

45.0

(calculated)

3,4-Bis(3-

nitrofuroxan-

4-yl)furoxan

[Chemical

Structure of

3,4-Bis(3-

1.91 - 9.196

(calculated)

38.8

(calculated)
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nitrofuroxan-

4-yl)furoxan]

¹ DNTF contains both furazan and furoxan rings and is a prominent melt-cast explosive.

Table 2: Sensitivity Data

Compound Impact Sensitivity (J) Friction Sensitivity (N)

Furazan Derivatives

3,3'-Diamino-4,4'-azoxyfurazan

(DAAF)
>40 -

3,4-Bis(4-nitrofurazan-3-

yl)furoxan (DNTF)
8 120

Furoxan Derivatives

3,3'-Azobis-dinitro furoxan - Extremely sensitive

Furoxan derivatives with -NH2

or nitrogen-containing

heterocycles

Similar or lower than TNT -

The Furazan vs. Furoxan Trade-Off: A Visual
Representation
The following diagram illustrates the fundamental relationship between the furazan and

furoxan structures and their resulting energetic properties. The addition of the N-oxide group to

the furoxan ring generally leads to an increase in performance metrics but also a decrease in

stability and an increase in sensitivity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b8792606?utm_src=pdf-body
https://www.benchchem.com/product/b8792606?utm_src=pdf-body
https://www.benchchem.com/product/b8792606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8792606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Analysis: Furazan vs. Furoxan

Furazan-Based Energetics

Furoxan-Based Energetics

Resulting Properties

Furazan (1,2,5-oxadiazole)

- Good Thermal Stability
- Lower Sensitivity
- Moderate Performance

Introduction of
N-Oxide Group

Oxidation

Furoxan (1,2,5-oxadiazole-2-oxide)

- Higher Density
- Higher Detonation Performance
- Lower Thermal Stability
- Higher Sensitivity

Increased Performance
(Density, Detonation Velocity)

Leads to

Decreased Stability
& Increased Sensitivity

Leads to

Structural Change

Click to download full resolution via product page

Caption: Logical workflow of the comparative analysis between furazan and furoxan.

Experimental Protocols
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The data presented in this guide are derived from standardized experimental methodologies.

Below are detailed descriptions of the key protocols used to characterize these energetic

materials.

Density Measurement (Gas Pycnometry)
The skeletal density of energetic materials is precisely determined using a gas pycnometer,

typically with helium as the displacement gas.

Apparatus: A gas pycnometer consisting of a sample chamber and a reference chamber of

known volumes.

Procedure:

A precisely weighed sample of the energetic material is placed in the sample chamber.

The chamber is sealed and purged with helium to remove any adsorbed atmospheric

gases.

The sample chamber is pressurized with helium to a specific pressure (P1).

A valve is opened, allowing the gas to expand into the reference chamber, resulting in a

new equilibrium pressure (P2).

Using Boyle's law, the volume of the sample is calculated based on the known volumes of

the chambers and the pressure change.

The density is then calculated by dividing the mass of the sample by its measured volume.

Key Parameters: Sample mass is typically in the range of 100-500 mg. The system is usually

purged multiple times to ensure accuracy.

Heat of Formation (Bomb Calorimetry)
The heat of formation is a critical parameter for predicting the energy output of an explosive. It

is determined experimentally using a bomb calorimeter.
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Apparatus: A high-pressure stainless steel vessel (the "bomb"), a water bath (calorimeter), a

high-precision thermometer, and an ignition system.

Procedure:

A weighed pellet of the energetic material (typically 0.5-1.5 g) is placed in a crucible inside

the bomb.

A fuse wire is attached to the ignition circuit and placed in contact with the sample.

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

The bomb is submerged in a known quantity of water in the calorimeter, and the initial

temperature is recorded.

The sample is ignited by passing an electric current through the fuse wire.

The temperature of the water is monitored until it reaches a maximum and then begins to

cool.

The heat of combustion is calculated from the temperature rise, the heat capacity of the

calorimeter system (determined by calibrating with a standard like benzoic acid), and

corrections for the fuse wire and any acid formation.

The heat of formation is then calculated from the heat of combustion using Hess's law.

Detonation Velocity and Pressure (Plate Dent Test)
The plate dent test is a common method for evaluating the detonation performance of an

explosive, providing data to correlate with detonation velocity and pressure.

Apparatus: A cylindrical charge of the explosive, a detonator, a witness plate (typically cold-

rolled steel of a specified hardness and dimensions), and a means to measure the resulting

dent depth.

Procedure:

A cylindrical charge of the explosive with a specific diameter and length is prepared.
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The charge is placed vertically on the center of the witness plate.

The explosive is initiated from the top using a standard detonator.

After the detonation, the depth of the dent in the witness plate is measured accurately

using a depth gauge or a calibrated sphere.

The detonation pressure and velocity can be estimated by comparing the dent depth to

empirical data from explosives with known detonation parameters.

Key Parameters: Charge dimensions and the material and dimensions of the witness plate

are standardized to ensure comparable results.

Impact Sensitivity (BAM Fall-Hammer Test)
The impact sensitivity of an energetic material is its propensity to detonate or deflagrate upon

being struck. The BAM (Bundesanstalt für Materialforschung und -prüfung) fall-hammer is a

standard apparatus for this measurement.

Apparatus: A drop weight of a specified mass, a guide rail, an anvil, and a sample holder

assembly.

Procedure:

A small, measured amount of the explosive (typically around 40 mm³) is placed in the

sample holder between two steel cylinders.

The drop weight is raised to a specific height and released, allowing it to fall and strike the

sample.

A series of tests are conducted at various drop heights to determine the height at which

there is a 50% probability of initiation (H₅₀).

The impact energy is calculated from the drop height and the mass of the weight (Energy

= mass × gravity × height).

Key Parameters: The mass of the drop weight can be varied (e.g., 1 kg, 5 kg, 10 kg). The

result is often reported as the impact energy in Joules.
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Friction Sensitivity (BAM Friction Apparatus)
The friction sensitivity test determines the susceptibility of an energetic material to initiation by

frictional forces.

Apparatus: A porcelain plate that moves back and forth, a stationary porcelain peg, and a

weighted lever arm to apply a known force.

Procedure:

A small amount of the explosive sample is placed on the porcelain plate.

The porcelain peg is lowered onto the sample, and a specific load is applied via the lever

arm.

The porcelain plate is moved back and forth once under the peg.

The test is repeated with different loads to determine the lowest load at which an ignition

(e.g., a crackle, flame, or explosion) occurs in at least one out of six trials.

Key Parameters: The load is typically varied in increments, and the result is reported as the

friction load in Newtons (N).

Conclusion
The choice between furazan and furoxan backbones in the design of new energetic materials

is a nuanced one, heavily dependent on the desired application. Furoxans offer a pathway to

higher performance, often rivaling or exceeding established explosives like HMX and RDX in

terms of detonation velocity and pressure.[1] However, their inherent instability and heightened

sensitivity pose significant challenges for safe handling and practical application.

Conversely, furazan-based materials generally provide a more favorable balance of

performance and sensitivity, with many derivatives demonstrating remarkable thermal stability

and insensitivity to mechanical stimuli.[2] Research continues to explore synthetic strategies to

mitigate the sensitivity of furoxans, such as the introduction of amino groups or the formation of

cocrystals, while simultaneously enhancing the energetic output of furazans through the

incorporation of powerful explosophoric groups. This ongoing work promises to yield a new
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generation of advanced energetic materials with tailored properties for a wide range of

applications, from insensitive munitions to high-performance propellants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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